(4-Amino-6-bromopyridin-2-yl)methanol

Description

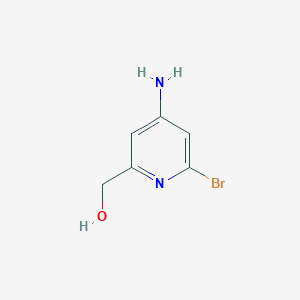

(4-Amino-6-bromopyridin-2-yl)methanol is a brominated pyridine derivative featuring an amino group at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position. This compound combines a pyridine core with functional groups that confer both polar and reactive properties. The amino group enhances nucleophilicity, while the bromine atom at the 6-position introduces steric and electronic effects, influencing reactivity in cross-coupling reactions.

Properties

IUPAC Name |

(4-amino-6-bromopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-2-4(8)1-5(3-10)9-6/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLLNKOZZWBNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623254 | |

| Record name | (4-Amino-6-bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521917-52-2 | |

| Record name | 4-Amino-6-bromo-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521917-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-6-bromopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-6-bromopyridin-2-yl)methanol typically involves the bromination of 2-pyridinemethanol followed by the introduction of an amino group at the 4-position. One common method includes:

Bromination: Starting with 2-pyridinemethanol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under conditions such as reflux in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-6-bromopyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thiols, amines, alkoxides

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Formation of dehalogenated or modified amino derivatives

Substitution: Formation of various substituted pyridine derivatives

Scientific Research Applications

NMDA Receptor Modulation

Research indicates that derivatives of pyridine compounds, including (4-Amino-6-bromopyridin-2-yl)methanol, exhibit potential as NMDA receptor antagonists. These compounds are being investigated for their ability to treat neurological disorders such as Alzheimer's disease and schizophrenia by modulating glutamate signaling pathways .

Case Study:

A study demonstrated that structurally related pyridine analogues were effective in inhibiting NMDA receptor subtypes, leading to the discovery of high-affinity antagonists with selective activity . The structure-activity relationship (SAR) established in this research provides a framework for optimizing this compound derivatives for enhanced efficacy.

Antiprion Activity

Another promising application is in the development of antiprion agents. Recent findings suggest that modifications to the pyridine structure can significantly enhance potency against prion diseases, which are characterized by misfolded proteins causing neurodegeneration .

Data Table: Antiprion Potency Comparison

| Compound | EC50 (μM) | Remarks |

|---|---|---|

| This compound | 1.29 | Moderate potency |

| Modified analog 1 | 0.12 | 10-fold increased potency |

| Modified analog 2 | 0.05 | Superior pharmacokinetic profile |

Synthesis of Bioactive Compounds

This compound serves as a key intermediate in synthesizing various bioactive molecules, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions facilitates the introduction of diverse functional groups.

Case Study:

In synthetic chemistry, this compound has been utilized in multi-component reactions to yield complex structures with potential therapeutic applications . For instance, the Ugi reaction involving this compound has led to the formation of several novel amides with significant biological activity.

Bioconversion Processes

Recent studies have explored bioconversion methods using microbial systems to modify pyridine derivatives, including this compound. For example, whole cells of Burkholderia sp. MAK1 have shown efficacy in converting pyridine derivatives into hydroxylated products, enhancing their solubility and bioactivity .

Data Table: Bioconversion Efficiency

| Substrate | Conversion Rate (%) | Product |

|---|---|---|

| 4-Chloropyridin-2-amines | 97 | Hydroxylated derivative |

| 3-Bromo derivatives | Low | Minimal conversion |

Mechanism of Action

The mechanism of action of (4-Amino-6-bromopyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with molecular targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (4-Amino-6-bromopyridin-2-yl)methanol with structurally related bromopyridine derivatives:

Physicochemical and Reactivity Trends

- Polarity and Solubility: The hydroxymethyl group in this compound enhances hydrophilicity compared to the methyl group in 4-Bromo-6-methylpyridin-2-amine (). This difference may make the former more soluble in polar solvents like water or ethanol.

- Electronic Effects: The electron-withdrawing fluorine in (6-bromopyridin-2-yl)(4-fluorophenyl)methanol () likely reduces electron density on the pyridine ring, affecting its participation in electrophilic substitution reactions. In contrast, the amino group in the target compound increases electron density, favoring nucleophilic reactivity.

- Crystallinity and Structural Studies : Crystallographic tools like SHELXL () and ORTEP () are critical for determining the hydrogen-bonding networks of hydroxymethyl-containing compounds. The -CH₂OH group in the target compound may form intermolecular H-bonds, influencing crystal packing and stability.

Biological Activity

(4-Amino-6-bromopyridin-2-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C6H7BrN2O

- Molecular Weight : 203.04 g/mol

- CAS Number : 521917-52-2

Biological Activity Overview

The compound has shown promise in various biological assays, indicating its potential as a therapeutic agent. Notably, it has been investigated for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to strong efficacy.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound also demonstrated antifungal properties against Candida albicans and Fusarium oxysporum with MIC values ranging from 16.69 to 222.31 µM .

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to cell death.

- Apoptosis Induction : In cancer cells, it appears to activate pathways that lead to programmed cell death, potentially through the modulation of apoptotic proteins.

- Signal Transduction Interference : It may interfere with signaling pathways that promote cell growth and survival in cancer cells.

Structure-Activity Relationship (SAR)

The presence of the amino and bromo groups in the pyridine ring is crucial for the biological activity of this compound. Modifications at these positions have been shown to affect potency significantly:

- Electron-withdrawing groups enhance antimicrobial activity.

- Substituents on the amino group can modulate the compound's ability to penetrate bacterial membranes or interact with target enzymes.

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, revealing potent activity comparable to established antibiotics . -

Cancer Cell Line Testing :

Another investigation focused on its anticancer properties, where it was tested on several human cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction . -

Mechanistic Studies :

Research highlighted the compound's ability to inhibit specific kinases involved in cancer progression, supporting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.